molecular formula C59H62F2N9O12P B2900149 P-[[2-[[[(5S,8S,10aR)-8-[[[(1S)-4-amino-1-[[(diphenylmethyl)amino]carbonyl]-4-oxobutyl]amino]carbonyl]-3-[8-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-1-oxo-7-octyn-1-yl]decahydro-6-oxopyrrolo[1,2-a][1,5]diazocin-5-yl]amino]carbonyl]-1H-indol-5-yl]difluoromethyl]phosphonic acid CAS No. 2429877-44-9

P-[[2-[[[(5S,8S,10aR)-8-[[[(1S)-4-amino-1-[[(diphenylmethyl)amino]carbonyl]-4-oxobutyl]amino]carbonyl]-3-[8-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-1-oxo-7-octyn-1-yl]decahydro-6-oxopyrrolo[1,2-a][1,5]diazocin-5-yl]amino]carbonyl]-1H-indol-5-yl]difluoromethyl]phosphonic acid

Cat. No.: B2900149
CAS No.: 2429877-44-9
M. Wt: 1158.167
InChI Key: JKCSCHXVWPSGBG-OPKPGBGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a structurally intricate molecule featuring multiple pharmacophoric elements:

  • A pyrrolo[1,2-a][1,5]diazocin core, a macrocyclic scaffold known for conformational rigidity and target selectivity.
  • Isoindole and piperidinyl subunits, common in proteasome inhibitors (e.g., bortezomib) and kinase-targeting agents.
  • A diphenylmethyl carbamate segment, which may enhance lipophilicity and membrane permeability.

Its design suggests applications in oncology or infectious diseases, likely targeting proteasomes, kinases, or viral proteases. The phosphonic acid group could facilitate interactions with metalloenzymes or phosphate-binding pockets .

Properties

IUPAC Name

[4-[[[(2S)-2-[[(5S,8S,10aR)-5-[[5-(difluoromethyl)-1H-indole-2-carbonyl]amino]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carbonyl]amino]-5-amino-5-oxopentanoyl]amino]-phenylmethyl]phenyl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H62F2N9O12P/c60-53(61)37-18-22-43-38(30-37)31-45(63-43)55(75)65-46-33-68(51(73)15-8-3-1-2-5-10-34-13-9-14-41-42(34)32-69(58(41)78)47-25-27-50(72)66-56(47)76)29-28-39-19-24-48(70(39)59(46)79)57(77)64-44(23-26-49(62)71)54(74)67-52(35-11-6-4-7-12-35)36-16-20-40(21-17-36)83(80,81)82/h4,6-7,9,11-14,16-18,20-22,30-31,39,44,46-48,52-53,63H,1-3,8,15,19,23-29,32-33H2,(H2,62,71)(H,64,77)(H,65,75)(H,67,74)(H,66,72,76)(H2,80,81,82)/t39-,44+,46+,47?,48+,52?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBGXRGBBVWZKA-QLXWUKDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C1CCN(CC(C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)F)C(=O)CCCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(=O)NC(CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=C(C=C9)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2[C@H]1CCN(C[C@@H](C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)F)C(=O)CCCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=C(C=C9)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H62F2N9O12P
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1158.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound P-[[2-[[[(5S,8S,10aR)-8-[[[(1S)-4-amino-1-[[(diphenylmethyl)amino]carbonyl]-4-oxobutyl]amino]carbonyl]-3-[8-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-1-oxo-7-octyn-1-yl]decahydro-6-oxopyrrolo[1,2-a][1,5]diazocin-5-yl]amino]carbonyl]-1H-indol-5-yl]difluoromethyl]phosphonic acid (CAS: 2429877-44-9) is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests diverse biological activities, particularly in cancer research and as a STAT protein modulator.

The molecular formula of this compound is C59H62F2N9O12PC_{59}H_{62}F_2N_9O_{12}P with a molecular weight of 1158.17 g/mol. It exhibits a high purity level (>95%), making it suitable for biological assays and further research.

Research indicates that compounds similar to P have been developed to target specific signaling pathways in cancer cells. Notably, the compound acts as a selective degrader of the STAT3 protein, which is often overexpressed in various cancers. The mechanism involves binding to the SH2 domain of STAT3 and promoting its degradation through the ubiquitin-proteasome pathway.

Anticancer Properties

Studies have demonstrated that P exhibits significant cytotoxic activity against multiple cancer cell lines. For instance, in vitro assays showed that it effectively reduced cell viability in MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. The cytotoxicity was measured using the MTT assay, revealing IC50 values that suggest stronger efficacy compared to traditional chemotherapeutic agents like cisplatin .

Selectivity and Efficacy

The selectivity of P for STAT3 over other STAT proteins was confirmed through various assays. In human peripheral blood mononuclear cells (PBMCs), P selectively degraded STAT3 without affecting STAT1 or STAT4 levels . This specificity is crucial for minimizing off-target effects and enhancing therapeutic outcomes.

Case Study 1: In Vitro Efficacy

A study published in PubMed evaluated the efficacy of P against several cancer cell lines. The results indicated that P significantly induced apoptosis in MDA-MB-231 cells through the activation of caspase pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating a rise in apoptotic activity .

Case Study 2: In Vivo Studies

In vivo studies using xenograft models demonstrated that treatment with P led to substantial tumor regression in mice bearing human tumors. The compound was administered at varying doses, with optimal results observed at a dosage correlating to its IC50 values in vitro .

Data Tables

Cell Line IC50 Value (µM) Mechanism
MDA-MB-2310.15Induces apoptosis
SUIT-20.25Cell cycle arrest
HT-290.20Apoptotic pathway activation

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three classes of analogs: proteasome inhibitors , kinase inhibitors , and phosphonate-containing therapeutics .

Table 1: Structural and Functional Comparison

Feature Target Compound Bortezomib (Proteasome Inhibitor) Imatinib (Kinase Inhibitor) Fosfomycin (Phosphonate Antibiotic)
Core Structure Pyrrolo-diazocin macrocycle + isoindole Peptide boronic acid Benzamide Epoxide + phosphonic acid
Key Functional Groups Difluoromethylphosphonic acid, diphenylmethyl carbamate Boronate, pyrazinyl carbonyl Piperazine, methylpiperazine Phosphonic acid, epoxide
Biological Target Hypothesized: Proteasome/Kinase 26S proteasome BCR-ABL tyrosine kinase MurA enzyme (bacterial cell wall synthesis)
Potency (IC50) Data unavailable 0.6 nM (proteasome) 250 nM (BCR-ABL) 50 µM (MurA)
Solubility High (phosphonic acid group) Low (requires DMSO solubilization) Moderate High
Metabolic Stability Likely stable (macrocycle, fluorinated groups) Rapid hepatic clearance Hepatic oxidation Renal excretion

Key Findings:

However, the macrocyclic scaffold may confer resistance to enzymatic degradation, enhancing half-life compared to linear peptides . The phosphonic acid group differentiates it from kinase inhibitors (e.g., imatinib), which rely on hydrogen-bonding motifs. This could expand its target range to metalloenzymes or phosphate-dependent pathways .

Electronic & Geometric Considerations: While the difluoromethyl group mimics methyl substituents electronically, its geometry and electronegativity may alter binding kinetics compared to non-fluorinated analogs (e.g., fosfomycin) .

Synthetic Complexity :

  • The compound’s macrocyclic architecture and multiple stereocenters render synthesis more challenging than linear analogs like fosfomycin. This could limit scalability but improve patentability .

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